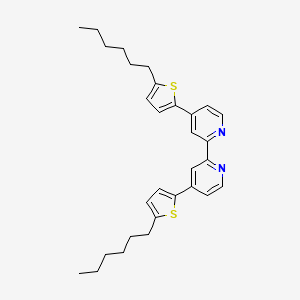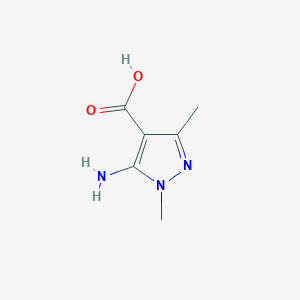
5-氨基-1,3-二甲基-1H-吡唑-4-羧酸
描述
5-Amino-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C4H5N3O2 . It is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of 5-amino-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring bound to a carboxylic acid group . The SMILES string representation of the molecule isNc1[nH]ncc1C(O)=O . Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .科学研究应用
Medicinal Chemistry: Antituberculosis Agent
Pyrazole derivatives, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , have been identified as potential antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, which is crucial in the treatment of tuberculosis .
Agricultural Chemistry: Herbicidal Activity
The pyrazole core is also significant in the development of herbicides. The specific structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be utilized to create compounds with selective herbicidal activity, offering a targeted approach to weed control .
Organic Synthesis: Synthesis of Heterocycles
In organic synthesis, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid serves as a precursor for the synthesis of various heterocyclic compounds. Its reactivity can lead to the formation of complex structures essential for pharmaceuticals and materials science .
Pharmaceutical Development: Anti-inflammatory Properties
This compound exhibits anti-inflammatory properties, making it a valuable candidate for the development of new anti-inflammatory drugs. Its mechanism involves modulating the inflammatory pathways, thereby reducing inflammation .
Cancer Research: Anticancer Applications
Research has shown that pyrazole derivatives can act as anticancer agents. The amino and carboxylic acid groups in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid may interact with cancer cell lines, leading to potential treatments for various cancers .
Biochemistry: Enzyme Inhibition
The structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is conducive to enzyme inhibition. It can bind to active sites of enzymes, thereby inhibiting their action, which is useful in studying biochemical pathways and drug development .
Material Science: Photophysical Properties
Pyrazole derivatives are known for their photophysical properties5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be used in the design of materials that require specific light-absorption or emission characteristics .
Analytical Chemistry: Chemical Sensors
Due to its structural features, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be employed in the development of chemical sensors. These sensors can detect various substances based on the compound’s reactivity and interaction with analytes .
属性
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)9(2)8-3/h7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYXTYCCIWCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



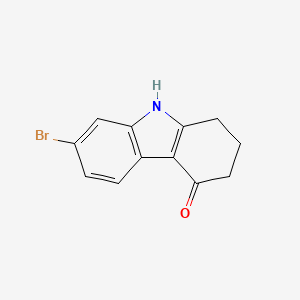
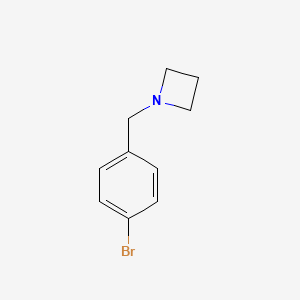
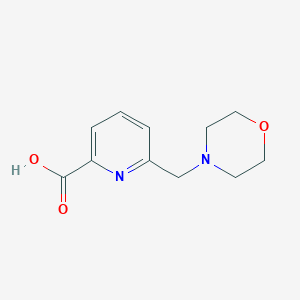
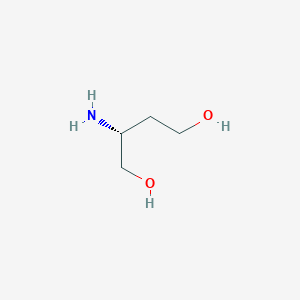
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)
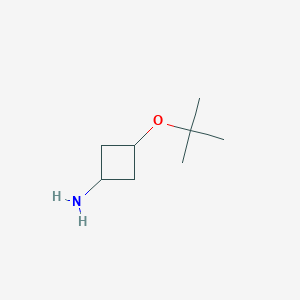
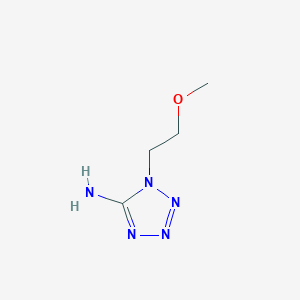
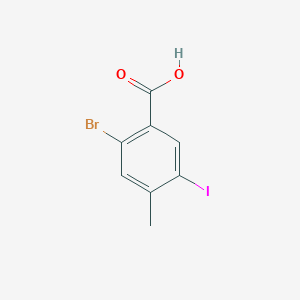
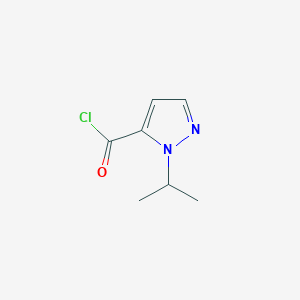
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
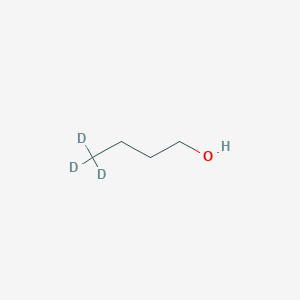
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
